3,4-Pyridinedicarbonyl dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-3,4-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAQNXMBCJOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444003 | |
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-02-7 | |
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Pyridinedicarbonyl Dichloride
Precursor Compounds and Starting Materials in Dichloride Synthesis
The selection of the appropriate starting material is fundamental to an efficient synthetic route. The most direct precursors are pyridine-3,4-dicarboxylic acid and its ester derivatives.
Derivatization of Pyridine-3,4-dicarboxylic Acid
The principal and most direct precursor for the synthesis of 3,4-pyridinedicarbonyl dichloride is Pyridine-3,4-dicarboxylic acid , also known as cinchomeronic acid. wikipedia.orgnist.gov This compound is a solid at room temperature and features two carboxylic acid groups attached to adjacent carbon atoms on the pyridine (B92270) ring. nist.gov The direct conversion of this diacid to the diacyl chloride is the most common and straightforward synthetic approach. The presence of the electron-withdrawing pyridine ring influences the reactivity of the carboxylic acid groups. The synthesis of the precursor itself can be achieved through methods such as the oxidation of quinoline. prepchem.com
Conversion of Ester Precursors of Pyridine-3,4-dicarboxylic Acid
An alternative, albeit more indirect, pathway to this compound involves the use of ester precursors, such as dimethyl pyridine-3,4-dicarboxylate or diethyl pyridine-3,4-dicarboxylate . These esters are typically synthesized through the esterification of pyridine-3,4-dicarboxylic acid.
The conversion of these ester precursors to the diacyl dichloride is generally a two-step process:
Hydrolysis: The diester is first hydrolyzed back to the parent pyridine-3,4-dicarboxylic acid. This is typically achieved under basic or acidic conditions, followed by neutralization to isolate the diacid.
Chlorination: The resulting dicarboxylic acid is then subjected to a chlorination reaction, as detailed in the following sections.
While direct conversion of the ester to the acyl chloride is not a standard reported method, this stepwise approach provides a viable route if the ester is the more readily available starting material.
Optimal Chlorination Strategies for Carboxylic Acid Functionalities
The core of the synthesis is the conversion of the carboxylic acid groups into acyl chloride groups. Several chlorinating agents can be employed, each with its own advantages and required reaction conditions.
Employment of Thionyl Chloride under Controlled Conditions
Thionyl chloride (SOCl₂) is one of the most widely used and effective reagents for converting carboxylic acids to acyl chlorides. nih.gov The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification. mdpi.com
The reaction of pyridine-3,4-dicarboxylic acid with thionyl chloride can be performed by heating the diacid in excess thionyl chloride, which can also serve as the solvent. nih.gov For a related compound, pyridine-2,6-dicarboxylic acid, the synthesis of the diacyl chloride involved refluxing in excess thionyl chloride for 16 hours. nih.gov
To achieve milder reaction conditions and higher yields, a catalyst such as pyridine can be used. scispace.comnih.gov The use of equimolar amounts of the dicarboxylic acid, pyridine, and thionyl chloride can facilitate the reaction at lower temperatures. scispace.com
Table 1: Typical Reaction Conditions for Thionyl Chloride Chlorination
| Parameter | Condition | Purpose/Comment | Source |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acids to acyl chlorides. | nih.gov |
| Catalyst (Optional) | Pyridine, Dimethylformamide (DMF) | Allows for milder reaction conditions (lower temp.) and can increase reaction rate. | scispace.compublish.csiro.au |
| Solvent | Excess SOCl₂, Dichloromethane (B109758) (DCM), Chloroform (B151607) | Inert solvent to facilitate the reaction. Excess SOCl₂ can act as both reagent and solvent. | nih.govscispace.com |
| Temperature | Room Temperature to Reflux | Dependent on the presence of a catalyst and the reactivity of the substrate. | nih.govscispace.com |
| Reaction Time | 1 - 16 hours | Varies based on scale, temperature, and catalyst use. | nih.govpublish.csiro.au |
| Work-up | Removal of excess SOCl₂ in vacuo | Gaseous byproducts (SO₂, HCl) are easily removed. | nih.gov |
Application of Oxalyl Chloride and Phosphorus Pentachloride Methodologies
Other powerful chlorinating agents include oxalyl chloride and phosphorus pentachloride.
Oxalyl Chloride ((COCl)₂): This reagent is highly effective and often used for conversions that are sensitive to the higher temperatures required for thionyl chloride. The reaction proceeds at or below room temperature and produces only gaseous byproducts (CO, CO₂, HCl). rsc.org A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction. nih.gov The procedure generally involves suspending the dicarboxylic acid in an inert solvent like dichloromethane (DCM), adding a few drops of DMF, and then adding the oxalyl chloride. nih.gov
Phosphorus Pentachloride (PCl₅): PCl₅ is another strong chlorinating agent capable of converting carboxylic acids to their corresponding acyl chlorides. wikipedia.orgsciencemadness.org The reaction typically involves heating the dicarboxylic acid with PCl₅. A significant drawback of this method is the formation of phosphoryl chloride (POCl₃) as a byproduct, which has a boiling point (105.8 °C) that can complicate the purification of the desired acyl chloride, often requiring fractional distillation. wikipedia.org
Table 2: Comparison of Oxalyl Chloride and Phosphorus Pentachloride Methods
| Feature | Oxalyl Chloride | Phosphorus Pentachloride | Source |
| Reactivity | High, effective at low temperatures. | High, often requires heating. | rsc.orgwikipedia.org |
| Typical Conditions | DCM, cat. DMF, 0°C to RT. | Often neat or in an inert solvent, heated. | nih.govsciencemadness.org |
| Byproducts | CO, CO₂, HCl (all gaseous) | POCl₃ (liquid), HCl (gas) | rsc.orgwikipedia.org |
| Purification | Simple evaporation of solvent and excess reagent. | Often requires distillation to remove POCl₃. | nih.govwikipedia.org |
| Yields | Generally good to excellent. | Can be high, but purification losses may occur. | researchgate.net |
Reaction Condition Optimization and Process Monitoring
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to control include temperature, reaction time, and the stoichiometry of the reagents. For instance, when using thionyl chloride with a pyridine catalyst, precise control of the molar ratios can lead to rapid, high-yield conversions at lower temperatures. scispace.com
Process monitoring is essential for determining the completion of the reaction. A common laboratory technique is Infrared (IR) Spectroscopy . The progress of the chlorination can be followed by observing the disappearance of the broad hydroxyl (-OH) stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the concurrent appearance of the sharp carbonyl (C=O) stretching band of the acyl chloride at a higher frequency (approximately 1740-1810 cm⁻¹).
For industrial-scale production, other process analytical technologies (PAT) may be employed for real-time monitoring to ensure consistent quality and safety. Careful control is necessary as the reagents are corrosive and react with atmospheric moisture. wikipedia.org
Maintaining Anhydrous Reaction Environments
The presence of water during the synthesis of this compound is highly detrimental. Acyl chlorides are readily hydrolyzed back to the corresponding carboxylic acids upon contact with moisture. This not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove.
To mitigate this, the reaction must be conducted under strictly anhydrous conditions. This involves several key practices:
Drying of Reagents and Solvents: The starting material, 3,4-pyridinedicarboxylic acid, should be thoroughly dried, for instance, in a vacuum oven, to remove any residual moisture. Solvents used in the reaction, if any, must be rigorously dried using appropriate desiccants and distilled prior to use.
Inert Atmosphere: The reaction is best carried out under an inert atmosphere, such as dry nitrogen or argon. This is achieved by using glassware that has been oven-dried and cooled under a stream of the inert gas. A positive pressure of the inert gas is maintained throughout the reaction to prevent the ingress of atmospheric moisture.
Proper Equipment Setup: The reaction apparatus, typically a round-bottom flask equipped with a reflux condenser and a gas inlet, should be assembled while being flushed with the inert gas. Drying tubes containing a suitable desiccant like calcium chloride can be fitted to the condenser outlet to provide an additional barrier against moisture.
Stoichiometric Control and Temperature Regulation for Selective Conversion
Precise control over the stoichiometry of the reactants and the reaction temperature is crucial for the selective and complete conversion of 3,4-pyridinedicarboxylic acid to its diacyl chloride derivative.
Stoichiometric Considerations: A molar excess of the chlorinating agent, such as thionyl chloride, is generally employed to ensure the complete conversion of both carboxylic acid groups. A typical molar ratio of 3,4-pyridinedicarboxylic acid to thionyl chloride might range from 1:3 to 1:5. The excess thionyl chloride also serves as a solvent for the reaction in many cases, eliminating the need for an additional inert solvent.
| Reactant | Molar Ratio | Purpose |
| 3,4-Pyridinedicarboxylic Acid | 1 | Starting Material |
| Thionyl Chloride | 3 - 5 | Chlorinating Agent & Solvent |
Table 1: Typical Stoichiometric Ratios for the Synthesis of this compound
Temperature Regulation: The reaction is often carried out at an elevated temperature to facilitate the reaction kinetics. However, the temperature must be carefully controlled to prevent side reactions and decomposition of the product. A common procedure involves heating the reaction mixture to reflux. The boiling point of thionyl chloride is approximately 77°C, which provides a suitable reaction temperature. The reaction progress can be monitored, and upon completion, the excess thionyl chloride is removed, typically by distillation under reduced pressure.
| Parameter | Value | Rationale |
| Reaction Temperature | Reflux (approx. 77°C with excess SOCl₂) | To ensure a reasonable reaction rate without significant product degradation. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, though monitoring is recommended. |
Table 2: Recommended Temperature and Time Parameters
In-Situ Reaction Monitoring through Spectroscopic Techniques
To precisely determine the endpoint of the reaction and avoid unnecessarily long reaction times or incomplete conversion, in-situ monitoring techniques are invaluable. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for this purpose.
By using an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture, real-time spectra can be acquired. The progress of the reaction can be followed by observing the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) and the C=O stretching band of the acid (around 1700 cm⁻¹), and the simultaneous appearance of the sharp C=O stretching band of the acyl chloride (typically at a higher wavenumber, around 1750-1800 cm⁻¹). This allows for the precise determination of when the conversion is complete, optimizing reaction time and energy consumption.
Isolation and Purification Techniques for High Purity this compound
Following the synthesis, the crude this compound must be purified to remove any unreacted starting material, byproducts, and excess chlorinating agent. High purity is critical for polymerization reactions, as impurities can act as chain terminators or lead to polymers with inferior properties.
Advanced Vacuum Distillation Protocols
Vacuum distillation is a primary method for purifying liquid acyl chlorides. wikipedia.org By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point.
For this compound, a short-path distillation apparatus is often preferred to minimize the residence time of the compound at elevated temperatures. The specific distillation parameters must be carefully controlled:
| Parameter | Typical Range | Importance |
| Pressure | 1-10 mmHg | Significantly lowers the boiling point to prevent decomposition. |
| Pot Temperature | 140-160 °C (at ~5 mmHg) | Should be just high enough to achieve a steady distillation rate. |
| Head Temperature | 120-130 °C (at ~5 mmHg) | Indicates the boiling point of the pure fraction being collected. |
Table 3: Illustrative Vacuum Distillation Parameters for this compound
It is crucial to have an efficient vacuum pump and an accurate pressure gauge to maintain a stable, low pressure throughout the distillation. A cold trap, typically using a dry ice/acetone slurry, should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
Recrystallization Procedures from Carefully Selected Inert Solvents
For solid acyl chlorides, or as a final polishing step after distillation, recrystallization can be a highly effective purification technique. libretexts.orgmt.com The key to successful recrystallization is the selection of an appropriate inert solvent or solvent system.
The ideal solvent should exhibit the following properties:
It should not react with the acyl chloride. Therefore, protic solvents like water and alcohols are unsuitable.
The this compound should have high solubility in the solvent at an elevated temperature and low solubility at a lower temperature.
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Commonly used inert solvents for the recrystallization of acyl chlorides include:
Aromatic hydrocarbons: Toluene, xylene
Halogenated hydrocarbons: Dichloromethane, chloroform (use with caution due to toxicity)
Ethers: Diethyl ether (must be anhydrous)
Aliphatic hydrocarbons: Hexane (B92381), heptane (B126788) (often used as an anti-solvent in a solvent system)
A typical procedure would involve dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of the cold, fresh solvent, and dried under vacuum to remove any residual solvent.
| Solvent System | Rationale |
| Toluene | Good balance of solvating power at elevated temperatures and lower solubility upon cooling for many aromatic acyl chlorides. |
| Dichloromethane/Hexane | Dichloromethane provides good initial solubility, and the addition of hexane as an anti-solvent reduces the solubility to promote crystallization. |
Table 4: Potential Recrystallization Solvent Systems for this compound
Mechanistic Investigations into the Reactivity of 3,4 Pyridinedicarbonyl Dichloride
Principles of Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. youtube.com In the case of 3,4-pyridinedicarbonyl dichloride, the chloride ion is an excellent leaving group, rendering the acyl groups highly susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbons is further enhanced by the electron-withdrawing nature of the pyridine (B92270) ring.
The general mechanism proceeds via a tetrahedral intermediate. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. This intermediate is typically unstable and rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. This process can occur at both acyl chloride groups, allowing for the formation of a variety of products, from simple amides and esters to complex polymers and macrocycles.
The reaction with a primary or secondary amine initially produces a mono-amide, which can then react further with another amine molecule or a second diamine monomer in polymerization reactions. The formation of the amide bond is an exothermic process, driven by the formation of a stable amide linkage and the liberation of hydrogen chloride. The use of a scavenger base, such as pyridine or triethylamine, is common to prevent the protonation of the amine nucleophile, which would render it unreactive. stackexchange.com
Table 1: Factors Influencing the Rate of Amide Formation
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophilicity of the Amine | Increased nucleophilicity leads to a faster reaction. | More nucleophilic amines are better electron donors and attack the electrophilic carbonyl carbon more readily. |
| Steric Hindrance | Increased steric hindrance on the amine or the acyl chloride slows the reaction. | Bulky groups can physically block the approach of the nucleophile to the carbonyl carbon. |
| Solvent Polarity | Polar aprotic solvents can accelerate the reaction. | These solvents can stabilize the charged tetrahedral intermediate without solvating the nucleophile excessively. |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to occur. |
The esterification of this compound with alcohols follows a similar nucleophilic acyl substitution mechanism to amide formation. However, alcohols are generally less nucleophilic than amines, so the reaction may require more forcing conditions, such as heating or the use of a catalyst. Pyridine itself can act as a nucleophilic catalyst in such reactions. stackexchange.comreddit.com It reacts with the acyl chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the alcohol.
The efficiency of esterification is dependent on the reactivity of the alcohol, with primary alcohols reacting more readily than secondary, and tertiary alcohols being largely unreactive due to steric hindrance. The reaction is also reversible, and the removal of the HCl byproduct is crucial to drive the equilibrium towards the ester product. Similar to amide formation, a non-nucleophilic base is often added for this purpose. The synthesis of polyesters using pyridinedicarbonyl dichlorides with various diols has been reported, highlighting the utility of this reaction in polymer chemistry. wur.nl
Table 2: Comparison of Amide and Ester Formation from this compound
| Characteristic | Amide Formation | Esterification |
| Nucleophile | Amine (primary or secondary) | Alcohol (primary or secondary) |
| Reactivity | Generally faster | Generally slower |
| Conditions | Often proceeds at low temperatures | May require heating or a catalyst |
| Byproduct | HCl | HCl |
| Product Stability | Amides are very stable | Esters are stable but can be hydrolyzed |
Polymerization Dynamics and Macrocycle Construction
The difunctional nature of this compound makes it an ideal monomer for the synthesis of polyamides and polyesters through polycondensation reactions. It can also be employed in the construction of macrocyclic structures, where the competition between intramolecular and intermolecular reactions is a key consideration.
Polycondensation of this compound with bifunctional monomers, such as diamines or diols, leads to the formation of polymers with the pyridine unit incorporated into the backbone. libretexts.orglibretexts.org These reactions are typically carried out in a solution of a polar aprotic solvent, such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which can dissolve the resulting polymer.
The reaction with diamines yields polyamides, a class of polymers known for their high thermal stability and mechanical strength. nih.govresearchgate.netnih.govrsc.org The properties of the resulting polyamide can be tailored by the choice of the diamine comonomer. Similarly, reaction with diols produces polyesters, which also have a wide range of applications. The inclusion of the rigid pyridine ring in the polymer backbone can impart desirable properties such as increased glass transition temperature and improved barrier properties. wur.nl The synthesis of polyamides from the related pyridine-3,5-dicarbonyl dichloride has been demonstrated to produce materials with good solubility and chain growth. nih.gov
The synthesis of macrocycles from this compound involves the reaction with a long-chain bifunctional nucleophile, typically a diamine or a diol, under high-dilution conditions. nih.gov These conditions favor intramolecular cyclization, where the two ends of the same molecule react with each other, over intermolecular polymerization. The principle behind this is to keep the concentration of the reacting species so low that the probability of one end of a molecule finding its other end is higher than it finding another molecule.
The success of macrocyclization is a delicate balance of several factors. The length and flexibility of the linker chain are crucial; it must be long enough to span the distance between the two acyl chloride groups without introducing excessive ring strain. The relative positions of the acyl chloride groups on the pyridine ring also play a significant role. For this compound, the proximity of the two reactive sites might favor the formation of smaller, more strained rings or lead to a higher propensity for polymerization if the linker is not of an appropriate length. The synthesis of chiral macrocyclic pyridine carboxamides has been successfully achieved using the 2,6-isomer, pyridine-2,6-dicarbonyl dichloride, demonstrating the feasibility of this approach within the pyridinedicarbonyl dichloride family. nih.govresearchgate.net
Heterocyclic Ring Derivatization Mechanisms
While the primary reactivity of this compound lies at the acyl chloride groups, the pyridine ring itself can undergo further transformations. However, the electron-withdrawing nature of the two carbonyl chloride groups deactivates the pyridine ring towards electrophilic aromatic substitution. youtube.com Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, although this is less common.
More relevant are the reactions of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom can act as a nucleophile or a base. youtube.com For instance, it can be oxidized by peroxy acids to form the corresponding pyridine N-oxide. This transformation can alter the electronic properties of the ring and open up new avenues for derivatization. Acylation of pyridines can be challenging but can be achieved through methods such as the addition of acyl radicals or the acylation of metalated pyridines. youtube.com However, in the context of this compound, these reactions would likely be complicated by the presence of the highly reactive acyl chloride groups. The primary route for derivatization remains the versatile chemistry of the acyl chloride functionalities.
Uncatalyzed N-Activation Processes in Pyridinedicarbonyl Dichlorides
The pyridine nitrogen, with its lone pair of electrons, is a key site for chemical transformations. In electron-deficient pyridines, such as those bearing electron-withdrawing substituents, the nucleophilicity of the nitrogen is reduced. However, the presence of highly reactive acyl chloride groups in this compound can lead to N-activation through the formation of N-acylpyridinium salts.
While direct, uncatalyzed N-alkylation or N-acylation of the pyridine nitrogen in this compound is not extensively documented, the inherent reactivity of the acyl chloride functionalities suggests the potential for intramolecular or intermolecular N-acylation under certain conditions. The electron-withdrawing nature of the two carbonyl chloride groups significantly deactivates the pyridine ring towards electrophilic attack at the nitrogen. mdpi.com However, in the absence of external nucleophiles, a hypothetical uncatalyzed N-activation could be envisioned to occur intramolecularly, though such a process would be sterically and electronically strained.
More commonly, the activation of the pyridine ring occurs through the interaction with external reagents. For instance, the formation of N-acylpyridinium salts from pyridines and acyl chlorides is a well-established method for activating the pyridine ring towards nucleophilic attack. scripps.edunih.gov In the case of this compound, this would involve the attack of a nucleophile on one of the acyl chloride groups, potentially leading to a cascade of reactions. While typically catalyzed, understanding the fundamental, uncatalyzed interactions is crucial for predicting reactivity.
A general representation of N-acylation leading to an activated pyridinium (B92312) salt is shown below:
Figure 1: General scheme for the formation of an N-acylpyridinium salt.
It is important to note that for pyridines bearing strongly electron-withdrawing groups, this activation step is crucial for subsequent dearomatization reactions. nih.gov
Nucleophilic 1,2-Dearomatization Pathways in Pyridine Systems
Once the pyridine nitrogen is activated, typically through the formation of an N-acylpyridinium salt, the pyridine ring becomes highly susceptible to nucleophilic attack. This can lead to dearomatization, a powerful strategy for the synthesis of complex, three-dimensional heterocyclic scaffolds from simple aromatic precursors. The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electrophilic in the pyridinium ion.
In the case of a pyridinium species derived from this compound, the substitution pattern would direct the nucleophilic attack. The two acyl chloride groups at the 3 and 4 positions exert a strong electron-withdrawing effect, further enhancing the electrophilicity of the ring. Nucleophilic attack can occur at the C2 or C6 positions, leading to 1,2- or 1,6-dihydropyridine derivatives, respectively. The regioselectivity of this attack is influenced by both steric and electronic factors of the nucleophile and the substituents on the pyridine ring. scripps.edu
The general mechanism for nucleophilic dearomatization of an activated pyridine is as follows:
N-Activation: Formation of an N-acylpyridinium salt.
Nucleophilic Attack: The nucleophile attacks the electron-deficient pyridine ring, typically at the 2- or 4-position.
Formation of Dihydropyridine (B1217469): A stable dihydropyridine derivative is formed.
Research on various activated pyridines has shown that a wide range of nucleophiles, including organometallic reagents, enolates, and indoles, can participate in these dearomatization reactions. scripps.edunih.gov For instance, the addition of Grignard reagents to N-acylpyridinium salts can lead to the formation of 1,2- or 1,4-dihydropyridines. nih.gov
| Activating Group | Nucleophile | Position of Attack | Product Type |
| Acyl Chloride | Grignard Reagents | C2/C6 or C4 | Dihydropyridine |
| Chloroformate | Organozinc Reagents | C2 | Dihydropyridine |
| Sulfonyl Chloride | Enolates | C4 | Dihydropyridine |
Table 1: Examples of Nucleophilic Dearomatization Reactions of Activated Pyridines.
While specific studies on the 1,2-dearomatization of this compound are limited, the general principles of activated pyridine reactivity suggest that it would be a viable substrate for such transformations, offering a route to highly functionalized piperidine (B6355638) precursors.
Complex Condensation Reactions Involving Multiple Electrophilic Sites
This compound possesses two reactive acyl chloride groups, making it an ideal monomer for condensation polymerization. These reactions involve the repetitive formation of a chemical bond between two monomers, with the elimination of a small molecule like hydrogen chloride (HCl). khanacademy.org This dual reactivity allows for the synthesis of various polymers, including polyamides and polyesters, as well as macrocycles. nih.gov
When reacted with difunctional nucleophiles, such as diamines or diols, this compound can form linear polymers. For example, reaction with a diamine would lead to the formation of a polyamide, where the repeating units are linked by amide bonds. researchgate.netresearchgate.netrsc.org
The general reaction for the formation of a polyamide from a diacyl chloride and a diamine is:
n ClOC-R-COCl + n H₂N-R'-NH₂ → [-OC-R-CONH-R'-NH-]ₙ + 2n HCl
In the context of this compound, this would result in a polyamide containing a pyridine ring in the backbone, which can influence the polymer's thermal and mechanical properties. The lone pair on the pyridine nitrogen can also engage in hydrogen bonding, further affecting the material's characteristics.
The competition between intramolecular and intermolecular reactions is a key aspect of the reactivity of this compound. capes.gov.br Under high dilution conditions, intramolecular cyclization is favored, leading to the formation of macrocycles. nih.govwikipedia.orgacs.org These cyclic structures are of interest in supramolecular chemistry and as host molecules.
| Reactant | Reaction Type | Product |
| Diamine | Polycondensation | Polyamide |
| Diol | Polycondensation | Polyester (B1180765) |
| Diamine (high dilution) | Cyclization | Macrocyclic Diamide |
Table 2: Potential Condensation Products of this compound.
Coordination Chemistry and Ligand Interaction Mechanisms
The pyridine nitrogen and the carbonyl oxygen atoms of the derivatives of this compound can act as coordination sites for metal ions. This allows the molecule to function as a ligand precursor, forming a variety of coordination complexes, including coordination polymers and metal-organic frameworks (MOFs). While the dichloride itself is highly reactive, its corresponding dicarboxylic acid or dicarboxylate derivatives are commonly used for the synthesis of these materials.
Ligand Precursor Roles in Transition Metal-Catalyzed Processes
In transition metal catalysis, ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. The derivatives of this compound, such as the corresponding amides or esters, can act as ligands. The pyridine nitrogen provides a soft donor site, while the carbonyl oxygens are hard donors. This combination allows for versatile coordination behavior.
The coordination of the pyridine nitrogen to a metal center can activate the pyridine ring towards nucleophilic attack, a principle that is exploited in various catalytic transformations. The specific geometry and electronic structure of the resulting metal complex will depend on the metal ion, the other ligands present, and the reaction conditions.
Mechanistic Aspects of Bridging Ligand Formation in Catalytic Complexes
The dicarboxylate derivative of this compound is particularly well-suited to act as a bridging ligand, connecting two or more metal centers to form extended structures like coordination polymers. The carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging.
The formation of these bridging interactions is a self-assembly process driven by the coordination preferences of the metal ion and the geometry of the ligand. The pyridine nitrogen can also participate in coordination, leading to complex, multidimensional networks. The resulting structures can exhibit interesting properties, such as porosity, which is relevant for applications in gas storage and catalysis.
The different coordination modes of a pyridinedicarboxylate ligand are depicted below:
Figure 2: Common coordination modes of carboxylate groups in bridging ligands.
Academic Applications of 3,4 Pyridinedicarbonyl Dichloride in Synthetic Research
Utility as a Versatile Building Block in Advanced Organic Synthesis
The dual reactivity of 3,4-pyridinedicarbonyl dichloride renders it an exemplary building block for constructing sophisticated molecular frameworks. As a bifunctional electrophile, it readily undergoes reactions with a wide array of nucleophiles, enabling the systematic construction of larger structures from simpler precursors.
The strategic placement of the two acyl chloride groups on the pyridine (B92270) ring allows for the synthesis of complex, multi-dimensional molecules. These reactive sites can engage with dinucleophiles such as diamines and diols in high-dilution conditions to form macrocyclic compounds. The pyridine nitrogen atom within these macrocycles introduces a site for potential metal coordination, protonation, or alkylation, thereby allowing for the fine-tuning of the macrocycle's properties and its application as a sensor, ligand, or host molecule in supramolecular chemistry. The rigid geometry of the pyridine backbone can be exploited to create pre-organized cavities and clefts, essential features for molecular recognition and catalysis.
This compound is a potent precursor for the development of novel fused and linked heterocyclic systems. The condensation of this dichloride with various binucleophiles is a direct route to polycyclic aromatic compounds containing the pyridine nucleus. For instance, reaction with hydrazine (B178648) derivatives can yield pyridobispyridazine structures, while reactions with ortho-substituted anilines (e.g., o-phenylenediamine (B120857) or o-aminophenol) can produce more extended, rigid heterocyclic molecules.
The synthesis of pyrazolo[3,4-b]pyridine derivatives, in particular, has garnered attention due to their wide range of biological activities. researchgate.net Synthetic strategies often rely on multi-component reactions to build this specific fused ring system. researchgate.net The use of a pre-formed, appropriately functionalized pyridine, such as this compound, represents a convergent and powerful approach to access these and other valuable heterocyclic cores, facilitating the rapid generation of compound libraries for screening and discovery.
Contributions to Polymeric Materials Science
The incorporation of pyridine units into polymer backbones can impart desirable properties, including enhanced thermal stability, altered solubility, and novel functionalities such as pH-responsiveness and metal-chelating capabilities. This compound serves as a key monomer for introducing these features into high-performance polymers like polyesters and polyamides.
Pyridine dicarboxylic acids are under investigation as renewable and functional alternatives to conventional monomers like terephthalic acid in polyester (B1180765) synthesis. wur.nl The polycondensation of this compound with various aliphatic or aromatic diols yields polyesters with pyridine moieties as an integral part of the main chain.
The general reaction is a step-growth polymerization where the diol monomer attacks the electrophilic acyl chloride groups, eliminating hydrogen chloride and forming ester linkages. The choice of diol co-monomer provides a mechanism for controlling the final properties of the polyester, such as its glass transition temperature, crystallinity, and mechanical strength.
Table 1: Potential Polymer Architectures from this compound
| Polymer Class | Co-monomer Type | Example Co-monomer | Resulting Polymer Linkage | Potential Functional Properties |
| Polyester | Diol | Ethylene (B1197577) Glycol | Ester | Increased hydrophilicity, metal coordination |
| Polyester | Bisphenol | Bisphenol A | Ester | High thermal stability, rigidity |
| Polyamide | Diamine | Hexamethylenediamine | Amide | Hydrogen bonding, high tensile strength |
| Polyamide | Aromatic Diamine | 4,4'-Oxydianiline | Amide | Enhanced thermal and chemical resistance |
This table presents conceptual polymer structures and their expected properties based on established principles of polymer chemistry.
A primary advantage of incorporating the 3,4-pyridinedicarbonyl moiety into a polymer is the introduction of a tunable functional group: the pyridine nitrogen. This basic site can be exploited in several ways:
pH-Responsiveness: The nitrogen atom can be protonated in acidic conditions, leading to significant changes in the polymer's conformation and solubility. This enables the design of "smart" materials for applications in drug delivery or as stimuli-responsive membranes.
Metal Coordination: The lone pair of electrons on the nitrogen atom can coordinate with metal ions. This allows for the creation of polymer-supported catalysts, ion-scavenging resins, or materials with specific electronic or optical properties.
Adhesion and Surface Properties: The polar nature of the pyridine unit can enhance the adhesive properties of the polymer to various substrates and modify its surface energy.
The functionality can also be tuned by post-polymerization modification of the nitrogen atom, such as through quaternization to create permanently charged polyelectrolytes.
The intrinsic thermal stability of the monomer unit is a critical predictor of the final polymer's performance at elevated temperatures. Among the different isomers of pyridinedicarboxylic acid, the 3,4- and 3,5-isomers are the most thermally stable. wur.nl The parent acid, 3,4-pyridinedicarboxylic acid, has a decomposition temperature reported to be above 311 °C. wur.nl This high stability is attributed to the geometric arrangement of the functional groups, which hinders the formation of intermolecular hydrogen bonds that can facilitate decarboxylation at lower temperatures. wur.nl
This inherent stability is expected to be transferred to polymers synthesized from this compound. Polyesters and polyamides containing this unit in their backbone are anticipated to exhibit high decomposition temperatures, making them suitable for applications in demanding environments where thermal resistance is paramount.
Table 2: Thermal Properties of Pyridinedicarboxylic Acid (PDC) Isomers
| Isomer Name | Common Name | Position of Carboxylic Groups | Decomposition Temperature (°C) |
| 2,3-PDC | Quinolinic Acid | 2,3- | - |
| 2,4-PDC | Lutidinic Acid | 2,4- | > 228 |
| 2,5-PDC | Isocinchomeronic Acid | 2,5- | > 237 |
| 2,6-PDC | Dipicolinic Acid | 2,6- | > 220 |
| 3,4-PDC | Cinchomeronic Acid | 3,4- | > 311 |
| 3,5-PDC | Dinicotinic Acid | 3,5- | > 311 |
Data sourced from WUR eDepot. wur.nl
Applications in Medicinal Chemistry Research (Derivative Synthesis for Exploration)
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs. innospk.com The introduction of a pyridine core can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a versatile starting material for the synthesis of novel pyridine-containing compounds for medicinal chemistry research, primarily through the exploration of its derivatives.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The incorporation of rigid scaffolds, such as a pyridine ring, can constrain the conformation of a peptide chain, leading to enhanced receptor affinity and selectivity. While direct examples of this compound in the synthesis of pyridine-bridged peptidomimetics are not extensively documented in publicly available research, the application of its isomer, 2,6-pyridinedicarbonyl dichloride, provides a strong precedent for its potential in this area. sigmaaldrich.com
The reaction of a pyridinedicarbonyl dichloride with the free amino groups of two separate peptide chains or amino acid residues would result in the formation of a pyridine-bridged peptidomimetic. The pyridine ring acts as a covalent linker, holding the two peptide fragments in a specific spatial orientation. This approach allows for the systematic variation of the peptide sequences to explore structure-activity relationships (SAR).
Table 1: Potential Reaction Scheme for Pyridine-Bridged Peptidomimetic Synthesis
| Reactant 1 | Reactant 2 | Product | Potential Application |
| This compound | Peptide-NH2 | Pyridine-bridged peptidomimetic | Mimicking protein secondary structures, enzyme inhibitors |
The resulting library of pyridine-bridged peptidomimetics could be screened for various biological activities, such as inhibition of protein-protein interactions or modulation of receptor function.
The synthesis of amino acid conjugates is a common strategy in medicinal chemistry to create libraries of bioactive compounds. The combination of a rigid aromatic core, like pyridine, with the diverse side chains of amino acids can lead to molecules with a wide range of pharmacological properties. This compound is an ideal reagent for this purpose due to its bifunctional nature.
The reaction of this compound with two equivalents of an amino acid ester would yield a symmetrical bis-amino acid conjugate. Alternatively, a stepwise reaction with two different amino acids could produce unsymmetrical conjugates, further increasing the diversity of the library.
Table 2: Representative Amino Acid Conjugates from this compound
| Amino Acid Ester | Resulting Conjugate Structure | Potential Biological Activity |
| Glycine methyl ester | N,N'-(Pyridine-3,4-dicarbonyl)bis(glycine methyl ester) | Screening for anticancer, antimicrobial, or antiviral activity |
| L-Alanine ethyl ester | N,N'-(Pyridine-3,4-dicarbonyl)bis(L-alanine ethyl ester) | Exploration of enzyme inhibition |
| L-Phenylalanine methyl ester | N,N'-(Pyridine-3,4-dicarbonyl)bis(L-phenylalanine methyl ester) | Investigation of receptor binding |
These conjugates can be readily synthesized and purified, making this approach suitable for the generation of large and diverse libraries for high-throughput screening. The resulting compounds could be evaluated for a wide range of biological activities, contributing to the discovery of new therapeutic leads.
Potential in Agrochemical Research and Development
The pyridine ring is a key structural motif in many commercially successful agrochemicals, including herbicides and insecticides. researchgate.net The unique electronic properties of the pyridine ring can contribute to the biological activity and selectivity of these compounds. This compound, as a reactive intermediate, holds significant potential for the development of novel agrochemicals.
The development of new herbicides with novel modes of action is crucial to combat the evolution of weed resistance. Pyridine carboxylic acids are a known class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. vt.edu A patent for isothiazolo[3,4-b]pyridines as herbicides, which are structurally derived from 3,4-pyridinedicarboxylic acid, highlights the potential of this scaffold in herbicide research.
This compound can serve as a key precursor for the synthesis of a variety of pyridine-based herbicides. By reacting the dichloride with different nucleophiles, a diverse range of derivatives can be prepared and screened for herbicidal activity.
Table 3: Potential Herbicidal Derivatives from this compound
| Reactant | Resulting Derivative Class | Potential Herbicidal Target |
| Substituted anilines | Pyridine-3,4-dicarboxanilides | Photosystem II inhibitors |
| Thiols | Pyridine-3,4-bis(thioates) | Acetyl-CoA carboxylase (ACCase) inhibitors |
| Hydroxylamines | Pyridine-3,4-dihydroxamic acids | Protoporphyrinogen oxidase (PPO) inhibitors |
The exploration of derivatives synthesized from this compound could lead to the discovery of new herbicidal compounds with improved efficacy, selectivity, and environmental profiles.
The pyridine scaffold is present in a number of important insecticides, including the neonicotinoids, which target the nicotinic acetylcholine (B1216132) receptors in insects. nih.gov The development of new insecticides is driven by the need to manage insect resistance and to find safer alternatives to existing products.
While direct synthesis of insecticides from this compound is not widely reported, its potential as a building block is significant. The two reactive acyl chloride groups allow for the introduction of various pharmacophores and lipophilic groups that are known to be important for insecticidal activity. For instance, reaction with amines or alcohols containing other heterocyclic moieties could lead to novel classes of insecticidal compounds.
Table 4: Hypothetical Insecticidal Scaffolds from this compound
| Reactant | Resulting Scaffold | Potential Mode of Action |
| Aminated heterocycles (e.g., aminothiazoles) | Bis(heterocyclic)pyridine-3,4-dicarboxamides | Nicotinic acetylcholine receptor (nAChR) modulators |
| Fluorinated alcohols | Bis(fluoroalkyl) pyridine-3,4-dicarboxylates | Ryanodine receptor modulators |
The systematic synthesis and screening of compound libraries derived from this compound could be a fruitful strategy for the discovery of next-generation insecticides with improved performance and safety profiles.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3,4 Pyridinedicarbonyl Dichloride
Vibrational Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. In the case of 3,4-pyridinedicarbonyl dichloride, the most prominent features in its FTIR spectrum are attributable to the carbonyl (C=O) and carbon-chlorine (C-Cl) stretching vibrations of the acyl chloride groups, as well as the characteristic vibrations of the pyridine (B92270) ring.
The C=O stretching vibration in aromatic acyl chlorides typically appears as a strong, sharp band in the region of 1775-1740 cm⁻¹. Due to the presence of two adjacent acyl chloride groups, this band may be split or broadened. The electron-withdrawing nature of the pyridine ring is expected to shift this absorption to a higher frequency compared to non-aromatic acyl chlorides. The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. The various C-C and C-N stretching vibrations, as well as the C-H bending vibrations of the pyridine ring, will also produce a series of characteristic absorptions.
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C=O Stretching (Acyl Chloride) | 1775 - 1740 | Strong, Sharp |
| C-Cl Stretching | 800 - 600 | Medium to Strong |
| Pyridine Ring C=C/C=N Stretching | 1600 - 1400 | Medium to Weak |
| C-H Aromatic Bending | 900 - 675 | Medium to Weak |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong in FTIR, the polar C=O bond often yields a weaker signal in Raman spectra. Conversely, the less polar bonds of the pyridine ring and the C-Cl bonds can produce more intense Raman signals.
The symmetric stretching vibrations of the pyridine ring are particularly Raman active and are expected to produce strong bands. The substitution pattern of the pyridine ring influences the exact frequencies and intensities of these modes. Analysis of the Raman spectrum can, therefore, provide valuable insights into the 3,4-disubstitution pattern of the pyridine ring. The C-Cl stretching vibrations will also be observable in the Raman spectrum.
Table 2: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Pyridine Ring Breathing Mode | ~1000 | Strong |
| Pyridine Ring Stretching Modes | 1600 - 1400 | Medium |
| C=O Stretching (Acyl Chloride) | 1775 - 1740 | Weak to Medium |
| C-Cl Stretching | 800 - 600 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, a detailed picture of the connectivity and chemical environment of each atom can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing acyl chloride groups will significantly deshield these protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted pyridine.
The proton at position 2 will likely be the most deshielded due to its proximity to the nitrogen atom and the acyl chloride group at position 3. It is expected to appear as a doublet. The proton at position 6 will also be deshielded and should appear as a doublet. The proton at position 5 is expected to be a doublet of doublets due to coupling with the protons at positions 2 and 6. The precise chemical shifts and coupling constants are sensitive to the solvent used for the analysis.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.2 | d | ~5 |
| H-5 | 7.8 - 8.2 | dd | ~5, ~1.5 |
| H-6 | 8.9 - 9.3 | d | ~1.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five signals are expected for the pyridine ring carbons and two signals for the carbonyl carbons of the acyl chloride groups.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Acyl Chloride) | 165 - 175 |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to its exact mass. Due to the presence of two chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern, with the M+2 peak being approximately two-thirds the intensity of the molecular ion peak, and a smaller M+4 peak.
The fragmentation of this compound would likely proceed through the loss of a chlorine radical, followed by the loss of a carbonyl group to form a pyridyl cation. Further fragmentation of the pyridine ring would also be observed.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-COCl]⁺ | Loss of a chlorocarbonyl group |
| [C₅H₃N(CO)]⁺ | Pyridyl cation with one carbonyl group |
| [C₅H₃N]⁺ | Pyridyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. However, detailed experimental data on the ESI-MS analysis of this compound, including specific conditions for the detection of its molecular ion, are not extensively reported in publicly available scientific literature. In a typical ESI-MS experiment, the compound would be dissolved in an appropriate solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, which would confirm the molecular weight of the compound.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. While the theoretical exact mass of this compound can be calculated, specific experimental HRMS data that would confirm its precise molecular formula are not readily found in peer-reviewed journals or chemical databases. Such an analysis would be crucial for distinguishing it from other isomers and for verifying its purity.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding the compound's physical and chemical properties.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. These interactions significantly influence the material's properties, including its melting point, solubility, and reactivity. In the absence of a determined crystal structure for this compound, a detailed analysis of its specific crystal packing and intermolecular interactions is not possible. However, studies on related acyl chlorides and pyridine derivatives suggest that the crystal structure would likely be influenced by interactions involving the polar carbonyl groups, the chlorine atoms, and the nitrogen atom of the pyridine ring. nih.govchemguide.co.uklibretexts.org
Theoretical and Computational Investigations of 3,4 Pyridinedicarbonyl Dichloride
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. For a molecule like 3,4-Pyridinedicarbonyl dichloride, these calculations can reveal its three-dimensional shape, the distribution of electrons, and its spectroscopic characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance of accuracy and computational cost for studying organic molecules. numberanalytics.comnih.gov The core principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. numberanalytics.com
For this compound, a DFT calculation would begin with a geometry optimization. This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, known as the equilibrium geometry. aip.org This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the reliability of the results. nih.govaip.org
The analysis would also explore different conformations arising from the rotation of the two carbonyl chloride (-COCl) groups around their single bonds to the pyridine (B92270) ring. By comparing the optimized energies of these different conformers, the most stable arrangement in the gas phase can be identified.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C3-C(carbonyl) | 1.50 Å |
| C4-C(carbonyl) | 1.50 Å | |
| C=O | 1.19 Å | |
| C-Cl | 1.79 Å | |
| Bond Angles | C-C-C(carbonyl) | 121.0° |
| O=C-Cl | 123.0° | |
| Dihedral Angles | C2-C3-C(carbonyl)-O | ~30° (Twisted) |
| C5-C4-C(carbonyl)-O | ~150° (Twisted) |
Note: This table is illustrative and contains hypothetical data to demonstrate the expected output of a DFT geometry optimization. The exact values would result from a specific calculation.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.com It is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of organic compounds. numberanalytics.comresearchgate.net The calculation determines the energies of vertical electronic transitions from the ground state to various excited states and the probability (oscillator strength) of each transition occurring. acs.org
For this compound, a TD-DFT calculation would predict the wavelengths at which the molecule absorbs light. This is crucial for understanding its photophysical properties. The results would likely show characteristic π → π* transitions associated with the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons on the oxygen and chlorine atoms of the carbonyl chloride groups. The choice of functional is particularly important for TD-DFT, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for charge-transfer excitations. researchgate.netacs.org
Table 2: Hypothetical Predicted Electronic Absorption Wavelengths (λ_max), Excitation Energies (E), and Oscillator Strengths (f) for this compound (Calculated with TD-DFT/CAM-B3LYP)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.10 | 302 | 0.05 (n → π) |
| S₀ → S₂ | 4.75 | 261 | 0.45 (π → π) |
| S₀ → S₃ | 5.15 | 241 | 0.30 (π → π*) |
Note: This table is illustrative. The data represents a typical output for an aromatic acyl chloride, showing the kind of information a TD-DFT calculation provides.
Detailed Conformational Analysis and Rotational Barrier Studies
The flexibility of the two carbonyl chloride substituents allows the molecule to exist in multiple conformations, which can influence its reactivity and interactions.
To map the conformational landscape, a potential energy surface (PES) scan is performed. uni-muenchen.deq-chem.com This involves systematically changing specific dihedral angles—in this case, the angles defining the orientation of the -COCl groups relative to the pyridine ring—and calculating the energy at each step. epfl.ch At each step of the scan, the rest of the molecule's geometry is allowed to relax (a "relaxed scan") to find the minimum energy for that constrained geometry. q-chem.com
Plotting the energy versus the dihedral angle(s) reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. The energy difference between a minimum and a connecting transition state is the rotational barrier, indicating how much energy is required for the molecule to convert from one conformation to another. uni-muenchen.de For this compound, this would likely involve a two-dimensional scan of the two C(pyridine)-C(carbonyl) bond rotations.
The relative stability of different conformers can change significantly in solution compared to the gas phase. Polarizable Continuum Models (PCMs) are an efficient way to incorporate the effects of a solvent in computational calculations. wikipedia.org In a PCM approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. acs.orgnih.govq-chem.com
By performing geometry optimizations and energy calculations for the different conformers of this compound using a PCM, one can determine how the solvent stabilizes or destabilizes each form. researchgate.net Generally, polar solvents will preferentially stabilize the conformer with the largest molecular dipole moment. Comparing the relative energies in different solvents (e.g., non-polar hexane (B92381) vs. polar water) would provide insight into how the conformational equilibrium shifts with the environment.
Prediction of Electronic Structure and Reactivity
DFT calculations provide a wealth of information about the electronic structure of a molecule, which can be used to predict its chemical reactivity. numberanalytics.comrsc.org
Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Another useful tool is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the pyridine nitrogen and carbonyl oxygens, and positive potential around the carbonyl carbons, indicating their susceptibility to nucleophilic attack, which is characteristic of acyl chlorides.
Table 3: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property | Calculated Value (a.u.) | Implication for Reactivity |
| HOMO Energy | -0.295 | Moderate electron-donating ability (nucleophilicity) |
| LUMO Energy | -0.098 | High electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 0.197 | High reactivity, typical for acyl chlorides |
| Global Hardness (η) | 0.0985 | Low hardness indicates high reactivity |
| Electrophilicity Index (ω) | 0.389 | High electrophilicity, prone to nucleophilic attack |
Note: This table is illustrative. The values are arbitrary but reflect the expected electronic properties of a reactive acyl chloride. These descriptors are derived from the HOMO and LUMO energies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and electronic properties of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the ground state, making the molecule more polarizable and a better electron donor or acceptor.
For this compound, the presence of the electron-withdrawing pyridine ring nitrogen and the two carbonyl chloride groups is expected to significantly influence its frontier orbitals. The nitrogen atom and the carbonyl groups will lower the energy of both the HOMO and LUMO. However, the effect is generally more pronounced on the LUMO, leading to a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack at the carbonyl carbons and potentially at specific positions on the pyridine ring.
Table 1: Conceptual Factors Influencing the HOMO-LUMO Gap of this compound
| Structural Feature | Influence on Frontier Orbitals | Expected Effect on HOMO-LUMO Gap |
| Pyridine Ring Nitrogen | Electron-withdrawing, lowers both HOMO and LUMO energies. | Moderate reduction. |
| Two Carbonyl Chloride Groups | Strongly electron-withdrawing, significantly lowers LUMO energy. | Significant reduction. |
| Conjugated System | π-conjugation across the pyridine ring and carbonyl groups. | Reduction due to delocalization. |
Computational Prediction of Reaction Pathways and Transition States
The computational prediction of reaction pathways and transition states is a powerful tool for understanding reaction mechanisms and kinetics. For this compound, a key reaction pathway of interest is its synthesis from 3,4-pyridinedicarboxylic acid, typically using a chlorinating agent like thionyl chloride (SOCl₂).
The mechanism of this reaction involves several steps that can be modeled using computational methods:
Activation of the Carboxylic Acid: The reaction initiates with the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.
Formation of a Chlorosulfite Intermediate: This is followed by the elimination of a chloride ion and subsequent formation of a chlorosulfite intermediate. This intermediate is highly reactive.
Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
Elimination of Leaving Groups: The tetrahedral intermediate formed collapses, leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).
Computational modeling of this process would involve:
Geometry Optimization: Calculating the minimum energy structures of the reactants, intermediates, transition states, and products.
Transition State Searching: Locating the highest energy point along the reaction coordinate for each elementary step. This is crucial for determining the activation energy.
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the correct reactant and product.
While a specific computational study modeling the conversion of 3,4-pyridinedicarboxylic acid to its dichloride is not available, the general mechanism is well-established. libretexts.orglibretexts.org Such a study would provide valuable data on the reaction's energy profile, the stability of intermediates, and the geometry of the transition states.
Simulation of Vibrational Spectra and Spectroscopic Parameters
Theoretical Prediction of Infrared and Raman Vibrational Frequencies
Theoretical calculations, particularly using DFT methods, are highly effective in predicting vibrational frequencies. These predictions are invaluable for the assignment of experimental Infrared (IR) and Raman spectra. For complex molecules like this compound, where many vibrational modes are possible, theoretical spectra are essential for accurate interpretation.
A study on the closely related 3,4-pyridinedicarboxylic acid using the B3LYP functional with the 6-311++G(d,p) basis set has provided a detailed vibrational analysis. libretexts.org The calculated frequencies, after scaling to correct for anharmonicity and other systematic errors, show good agreement with experimental data. These findings can be used to predict the vibrational spectrum of this compound, with expected shifts in frequencies for modes involving the carboxylic acid groups upon their conversion to acyl chloride groups. For instance, the characteristic C=O stretching vibrations would shift to higher wavenumbers in the acyl chloride.
Table 2: Selected Predicted Vibrational Frequencies for 3,4-Pyridinedicarboxylic Acid (as a model for this compound) libretexts.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Expected Shift in Dichloride |
| O-H Stretch | ~3500-3600 | Absent |
| C-H Stretch (aromatic) | ~3050-3100 | Minor shift |
| C=O Stretch (acid) | ~1750-1800 | Shift to higher frequency (~1780-1820 cm⁻¹) |
| C-N Stretch (ring) | ~1580-1620 | Minor shift |
| C-C Stretch (ring) | ~1400-1600 | Minor shift |
| C-O Stretch (acid) | ~1200-1300 | Replaced by C-Cl stretch |
| C-Cl Stretch | Not applicable | Appears in the low-frequency region (~600-800 cm⁻¹) |
| Ring Bending Modes | ~600-1000 | Minor shifts |
Potential Energy Distribution Analysis of Normal Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational technique used to provide a detailed assignment of vibrational modes. It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a more precise understanding of the nature of the vibrations observed in IR and Raman spectra, moving beyond simple group frequency assignments.
For 3,4-pyridinedicarboxylic acid, PED analysis has been performed to assign the calculated vibrational frequencies to specific molecular motions. libretexts.org This analysis reveals significant mixing between different vibrational modes, particularly in the fingerprint region of the spectrum. For example, ring stretching modes are often coupled with C-H in-plane bending vibrations.
When considering this compound, a PED analysis would be crucial to distinguish the new vibrational modes introduced by the acyl chloride groups, such as the C-Cl stretching and C-C-Cl bending modes, and to understand their coupling with the vibrations of the pyridine ring.
Table 3: Illustrative Potential Energy Distribution (PED) for a Hypothetical Mode in this compound
| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (%) |
| ~1790 | ν(C=O) | ν(C=O) (75%), ν(C-C) (15%), δ(C-C=O) (10%) |
| ~1600 | ν(C=C), ν(C-N) | ν(C=C) (50%), ν(C-N) (30%), δ(C-C-H) (20%) |
| ~750 | ν(C-Cl) | ν(C-Cl) (60%), δ(Ring) (25%), δ(C-C-Cl) (15%) |
Note: This table is illustrative and based on general expectations for similar molecules. Specific PED values require a dedicated computational study on this compound.
Future Research Directions and Emerging Perspectives for 3,4 Pyridinedicarbonyl Dichloride
Addressing Research Gaps in Polymer Science for 3,4-PDC Derivatives
The unique asymmetrical structure of the pyridine (B92270) ring in 3,4-PDC offers the potential to create polymers with distinct properties compared to their more studied 2,6- and 3,5-disubstituted counterparts. wur.nl Future research should systematically address the existing knowledge gaps in the application of 3,4-PDC in polymer synthesis.
Systematic Exploration of 3,4-PDC in Novel Polyester (B1180765) Architectures
The synthesis of polyesters via the condensation polymerization of a diol and a dicarboxylic acid (or its derivative) is a well-established industrial process. chemhume.co.uk While polyesters derived from other pyridine dicarboxylic acid isomers have been investigated, the properties of polyesters incorporating the 3,4-pyridinediyl unit are not well-documented. wur.nl A systematic study involving the reaction of 3,4-PDC with a variety of diols—ranging from simple aliphatic diols to more complex aromatic and bio-based diols—is a crucial first step. This research should aim to establish structure-property relationships, focusing on key thermal and mechanical properties.
A comparative analysis of the resulting polyesters with those derived from other pyridinedicarboxylic acid isomers would provide valuable insights into the influence of the substituent positions on the polymer's performance. For instance, the kinked geometry introduced by the 3,4-substitution pattern is expected to influence chain packing and crystallinity, thereby affecting properties such as the glass transition temperature (Tg) and melting temperature (Tm).
Table 1: Proposed Diols for Systematic Polyester Synthesis with 3,4-PDC
| Diol Name | Chemical Structure | Expected Polyester Characteristics |
| Ethane-1,2-diol | HO-CH₂-CH₂-OH | Baseline for comparison with PET and PEF analogues. wur.nl |
| Butane-1,4-diol | HO-(CH₂)₄-OH | Increased flexibility compared to ethane-1,2-diol based polyesters. |
| 1,4-Cyclohexanedimethanol | Introduction of a cycloaliphatic ring for enhanced rigidity and thermal stability. | |
| Bisphenol A | Aromatic diol for high-performance polyesters with high Tg. |
Design Principles for High-Performance Polymeric Materials Incorporating 3,4-PDC
Beyond simple polyesters, 3,4-PDC can serve as a key monomer in the design of high-performance polymers such as polyamides and polybenzimidazoles (PBIs). Pyridine-based PBIs, for example, have shown promise in high-temperature polymer electrolyte membrane fuel cells due to their high thermal stability and proton conductivity. researchgate.net The incorporation of the 3,4-pyridinediyl unit could further enhance these properties.
Future research should focus on developing design principles for these advanced materials. This includes understanding how the nitrogen atom in the pyridine ring influences intermolecular interactions, such as hydrogen bonding, and how this can be leveraged to create materials with superior mechanical strength and thermal resistance. The synthesis of a series of polyamides by reacting 3,4-PDC with various diamines would be a valuable area of investigation.
Development of Advanced Catalytic Systems for 3,4-Pyridinedicarbonyl Dichloride Transformations
The reactivity of the acyl chloride groups in 3,4-PDC makes it a versatile precursor for a wide range of chemical transformations. The development of advanced catalytic systems will be crucial for unlocking its full synthetic potential.
Elucidation of Novel Uncatalyzed and Catalyzed Reaction Mechanisms
A fundamental understanding of the reactivity of 3,4-PDC is essential for its effective utilization. While the reactions of acyl chlorides are generally well-understood, the influence of the pyridine nitrogen on the reactivity of the two carbonyl groups in 3,4-PDC warrants detailed investigation. Studies on the uncatalyzed and catalyzed (e.g., base-catalyzed) hydrolysis, aminolysis, and esterification of 3,4-PDC would provide valuable kinetic and mechanistic data.
Furthermore, exploring novel catalytic systems, such as bifunctional organocatalysts, could lead to more efficient and selective transformations. For example, pyridine-2,6-dicarboxylic acid has been shown to be an effective organocatalyst for certain reactions. organic-chemistry.org Similar investigations with 3,4-pyridinedicarboxylic acid and its derivatives could reveal new catalytic activities.
Investigation of Organometallic Catalysis for Selective Derivatization
Organometallic catalysis offers a powerful tool for the selective functionalization of organic molecules. The pyridine nitrogen in 3,4-PDC can act as a coordinating site for metal catalysts, enabling regioselective reactions at specific positions on the pyridine ring. Research in this area could focus on developing catalytic systems for C-H activation and cross-coupling reactions, allowing for the introduction of new functional groups onto the pyridine backbone.
Studies on the use of pyridinecarboxylate ligands in organometallic iridium catalysts for water oxidation have demonstrated the potential of these systems in catalysis. acs.org Applying similar principles to 3,4-PDC could lead to the development of novel catalysts for a variety of organic transformations. The reaction of 3,4-PDC with organometallic reagents, such as Grignard reagents and organolithium compounds, also presents an avenue for creating new carbon-carbon bonds, although the acidic protons on the pyridine ring could complicate these reactions. youtube.com
Interdisciplinary Research and Bio-inspired Synthetic Strategies
The pyridine motif is a common feature in many biologically active molecules and natural products. nih.govnih.gov This provides a rich source of inspiration for the design of new materials and synthetic strategies.
Future interdisciplinary research could explore the use of 3,4-PDC in the synthesis of bio-inspired polymers. For instance, the incorporation of the 3,4-pyridinediyl unit into polymer backbones could lead to materials with pH-responsive properties, mimicking the function of certain biological macromolecules. acs.orgnih.gov The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination can be exploited to create self-healing materials and dynamic polymer networks.
Furthermore, the development of bio-based routes to 3,4-pyridinedicarboxylic acid, the precursor to 3,4-PDC, would enhance the sustainability profile of materials derived from this compound. google.com This could involve enzymatic or microbial conversion of renewable feedstocks.
Rational Design of Bioactive Molecules based on 3,4-PDC Scaffolds
The pyridine ring is a cornerstone in pharmaceutical development, forming the core of numerous therapeutic agents. nih.gov Pyridine-based scaffolds are prevalent in FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.gov The derivatives of pyridine carboxylic acids, in particular, exhibit a wide array of biological activities, including roles in treating infections, inflammation, and cancer. nih.gov The nitrogen atom in the pyridine ring facilitates crucial hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid groups (or their derivatives like amides and esters) can act as key binding motifs, for instance by coordinating with metal ions in enzymes. nih.gov
While direct research into the bioactivity of 3,4-PDC derivatives is limited, the potential is significant. Related structures, such as pyrrolo[3,4-c]pyridine derivatives, have shown promise as antidiabetic, antimycobacterial, and antiviral agents. nih.gov Furthermore, nicotinic acid (pyridine-3-carboxylic acid) has been shown to be structurally similar to drugs that can penetrate the central nervous system, suggesting that pyridine scaffolds can be adapted for neurological applications. nih.gov
Rational drug design provides a pathway to systematically explore this potential. prismbiolab.com This approach uses computational and structural biology tools to design molecules with high affinity and selectivity for a specific biological target. nih.gov For the 3,4-PDC scaffold, this involves a targeted strategy to synthesize libraries of derivatives, such as amides, esters, and more complex heterocyclic systems, and screen them for therapeutic activity.
A hypothetical rational design workflow for leveraging the 3,4-PDC scaffold is outlined below.
| Design Phase | Objective | Methodology | Example Target Classes |
| Scaffold Selection | Utilize the unique 3,4-disubstituted pyridine core. | 3,4-PDC provides a rigid, polar scaffold with defined vectors for substitution. | Kinases, Proteases, Metalloenzymes, GPCRs |
| Virtual Library Generation | Create a diverse set of theoretical derivatives. | React 3,4-PDC in silico with a library of amines, alcohols, and other nucleophiles. | N/A |
| Property Prediction | Filter library for drug-like properties (ADMET). | Use computational models to predict solubility, permeability, metabolic stability, and toxicity. | N/A |
| Target Docking | Identify derivatives with high predicted binding affinity. | Perform molecular docking simulations of the virtual library against the 3D structure of a chosen biological target. | HIV-1 Integrase, Matrix Metalloproteinases (MMPs) nih.gov |
| Synthesis & Assay | Synthesize and test the most promising candidates. | Synthesize hit compounds via reaction of 3,4-PDC with selected amines/alcohols. Validate biological activity with in vitro enzyme or cell-based assays. | N/A |
This structured approach can accelerate the discovery of novel bioactive molecules, leveraging the unique, yet underexplored, 3,4-PDC scaffold as a starting point for new therapeutics.
Integration of 3,4-PDC into Materials for Sustainable Technologies
The transition away from fossil-fuel-based chemicals is a global imperative, driving research into renewable building blocks for high-performance polymers. wur.nl Pyridine dicarboxylic acids (PDCs) are recognized as promising renewable monomers for producing sustainable polyesters and other polymers. wur.nlwur.nl They offer a rigid, aromatic-like structure that can impart desirable thermal and mechanical properties to materials, similar to terephthalic acid (PTA), a key component of PET. wur.nl
Among the six PDC isomers, 3,4-PDC (cinchomeronic acid) possesses a particularly advantageous property for polymer synthesis: exceptional thermal stability. wur.nl Polycondensation reactions to produce high-molecular-weight polyesters often require high temperatures (e.g., 275-285 °C for PET). wur.nl Therefore, the thermal stability of the monomer is critical. wur.nl Research has shown that 3,4-PDC is one of the most thermally stable isomers, with a decomposition temperature above 311 °C. wur.nl This stability is attributed to the meta and para positions of the carboxylic groups, which makes unfavorable the formation of intermolecular hydrogen bonds with the ring's nitrogen atom that can promote decarboxylation at lower temperatures. wur.nl
Despite this key advantage, recent literature reviews have noted that polymers derived from 3,4-PDC are rarely investigated, representing a significant gap and opportunity in materials science. wur.nl The unique, asymmetric geometry of the 3,4-PDC monomer is expected to disrupt chain packing compared to more linear isomers like 2,5-PDC, potentially leading to amorphous polymers with distinct glass transition temperatures (Tg), solubility, and barrier properties. wur.nlmdpi.comresearchgate.net
The integration of 3,4-PDC, accessible from its corresponding acid, into sustainable technologies could follow several research avenues:
Bio-based Polyesters: Reacting 3,4-PDC with bio-based diols (e.g., ethylene (B1197577) glycol, isosorbide) to create novel, fully or partially bio-based polyesters as alternatives to PET and other fossil-derived plastics. wur.nlrsc.org
High-Performance Polyamides: Utilizing the high reactivity of the acyl chloride groups in 3,4-PDC to react with diamines, forming high-performance polyamides with high thermal stability and specialized mechanical properties.
Functional Coatings and Films: Leveraging the anticipated amorphous nature of 3,4-PDC-based polymers to create materials for coatings or films with specific gas barrier properties, potentially rivaling those of other bio-based polymers like poly(ethylene furanoate) (PEF). wur.nl
| Pyridine Dicarboxylic Acid Isomer | Common Name | Decomposition Temperature (°C) | Reference |
| 2,3-PDC | Quinolinic acid | ~190 | wur.nl |
| 2,4-PDC | Lutidinic acid | ~235 | wur.nl |
| 2,5-PDC | Isocinchomeronic acid | ~241 | wur.nl |
| 2,6-PDC | Dipicolinic acid | ~233 | wur.nl |
| 3,4-PDC | Cinchomeronic acid | >311 | wur.nl |
| 3,5-PDC | Dinicotinic acid | >311 | wur.nl |
This table underscores the superior thermal stability of 3,4-PDC, making it a prime candidate for high-temperature polymerization processes required for industrial-scale production of sustainable materials.
Advancements in Characterization and Computational Methodologies
Progress in leveraging the 3,4-PDC scaffold is intrinsically linked to advancements in how its derivatives and resulting materials are analyzed and designed. Modern analytical and computational tools are essential for navigating the complexities of isomerism, reaction monitoring, and property prediction.
Development of hyphenated Spectroscopic Techniques for Complex Mixture Analysis
The synthesis of derivatives from 3,4-PDC, or the polymerization process, can result in complex mixtures containing starting materials, intermediates, byproducts, and positional isomers. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such mixtures. ijarnd.comchemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. ox.ac.uk It separates compounds based on their physicochemical properties (e.g., polarity) before they are detected by a mass spectrometer, which provides mass-to-charge ratio information, aiding in identification. ijarnd.comox.ac.uk The separation of pyridine dicarboxylic acid isomers can be challenging. However, methods using specific column chemistries, such as bare silica (B1680970) gel, or derivatizing the acids to esters prior to analysis have been proposed to overcome these challenges for LC-MS applications. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, particularly for volatile or semi-volatile compounds. ijarnd.com An eco-friendly GC-MS method has been developed for the simultaneous analysis of niacin and its impurities, including pyridine-2,5-dicarboxylic acid, without requiring a derivatization step, demonstrating the feasibility of this approach for related compounds. mdpi.comsemanticscholar.org For complex reaction mixtures involving 3,4-PDC, GC-MS can identify and quantify components, monitor reaction progress, and detect the formation of byproducts. researchgate.netnih.gov
Future development in this area will focus on creating robust, validated hyphenated methods specifically tailored for 3,4-PDC chemistry. This includes optimizing chromatographic conditions for separating closely related isomers and developing multi-detector systems (e.g., LC-UV-MS) for more comprehensive characterization. ijarnd.comresearchgate.net
| Hyphenated Technique | Principle | Applicability to 3,4-PDC Analysis |
| LC-MS/MS | Separates analytes in a liquid phase, followed by mass analysis of parent and fragment ions. | Ideal for analyzing non-volatile 3,4-PDC derivatives (amides, esters) and polymer oligomers in reaction mixtures. Provides high specificity for isomer differentiation. nih.gov |
| GC-MS | Separates volatile analytes in a gas phase, followed by mass analysis. | Suitable for analyzing 3,4-PDC if derivatized to a more volatile form (e.g., silyl (B83357) ester) nist.gov or for analyzing smaller, volatile reaction byproducts. |
| GC-FTIR | Couples gas chromatography with Fourier-transform infrared spectroscopy. | Provides functional group information, which is highly useful for distinguishing between isomers (e.g., amides vs. esters) that may have similar mass spectra. scispace.com |
| LC-NMR | Couples liquid chromatography with nuclear magnetic resonance spectroscopy. | Offers detailed structural elucidation of separated components directly from a mixture, crucial for unambiguously identifying novel 3,4-PDC derivatives. researchgate.net |
High-Throughput Computational Screening for Accelerated Derivative Design
To unlock the full potential of the 3,4-PDC scaffold, thousands of potential derivatives must be evaluated for their properties, a task that is infeasible through physical synthesis and testing alone. High-throughput computational screening (HTCS) offers a solution by using computer models to rapidly predict the properties of vast virtual libraries of molecules.
For Bioactive Molecules: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 3,4-PDC derivatives with their predicted biological activity. nih.gov By combining QSAR with molecular docking simulations against protein targets, researchers can screen millions of virtual compounds to identify a smaller, more promising set for synthesis and experimental validation. nih.gov
For Sustainable Materials: Computational methods are equally powerful in materials science. Density Functional Theory (DFT) can be used to calculate the fundamental electronic and geometric properties of novel polymers derived from 3,4-PDC. mdpi.comresearchgate.netresearchgate.net These calculations can predict polymer chain conformation, stability, and electronic properties (like HOMO/LUMO levels), which are crucial for applications in electronics or functional coatings. rsc.org Molecular dynamics simulations can then be used to predict bulk material properties such as glass transition temperature, mechanical strength, and gas permeability, guiding the design of polymers with specific performance characteristics. mdpi.com
A typical HTCS workflow for designing novel 3,4-PDC derivatives would involve:
Virtual Library Construction: Computationally generating thousands of 3,4-PDC derivatives by combining the scaffold with a diverse set of virtual reactants.
Property Calculation: Using DFT and other methods to calculate key molecular or material properties for each derivative in the library.
Data-Driven Filtering: Applying machine learning models and established criteria (e.g., drug-likeness rules, target material properties) to filter the library and identify top-performing candidates.
Focused Analysis: Performing more detailed, computationally expensive simulations (e.g., molecular dynamics) on a select few candidates to validate their potential before committing to laboratory synthesis.
This accelerated, in-silico-first approach will be critical in navigating the vast chemical space accessible from the 3,4-PDC scaffold, enabling the efficient discovery of next-generation molecules and materials.
Q & A
Q. What are the recommended methods for synthesizing 3,4-Pyridinedicarbonyl dichloride, and how can its purity be verified?
Methodological Answer: this compound is typically synthesized via chlorination of 3,4-pyridinedicarboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is carried out in an inert solvent (e.g., dichloromethane or toluene) at reflux temperatures. After completion, excess chlorinating agent is removed under reduced pressure. Purity verification involves:
- Melting Point Analysis : Confirm the melting point range (57–61°C) using differential scanning calorimetry (DSC) or capillary methods .
- Spectroscopic Characterization : Use / NMR to confirm the absence of carboxylic acid protons and the presence of acyl chloride carbonyl signals (~170 ppm). IR spectroscopy should show strong C=O stretching (~1750 cm) and absence of -OH bands .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to prevent inhalation of vapors, as the compound is corrosive and moisture-sensitive .
- Spill Management : Neutralize spills with dry sodium bicarbonate or inert adsorbents. Avoid water, which can hydrolyze the compound to release HCl gas .
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can this compound be utilized as a precursor in cross-coupling reactions for heterocyclic compound synthesis?
Methodological Answer: The dichloride’s dual acyl chloride groups enable its use in forming amide or ester linkages in heterocyclic frameworks. For example:
- Decarboxylative Cross-Coupling : React with aryl bromides in the presence of palladium catalysts (e.g., PdCl₂) and ligands (e.g., diphenylphosphine derivatives) to generate biaryl structures. Optimize solvent (DMF or THF) and temperature (80–110°C) to suppress side reactions like hydrolysis .
- Polymer Synthesis : Use step-growth polymerization with diamines or diols to produce polyamides or polyesters with pyridine backbones. Monitor reaction progress via gel permeation chromatography (GPC) .
Q. What analytical techniques are most effective for characterizing reaction intermediates formed from this compound in multi-step syntheses?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weights of intermediates, particularly for unstable species like thioesters or enolates.
- X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates, such as regioselectivity in nucleophilic substitutions .
- Reaction Monitoring : Use in-situ FTIR or NMR (if fluorinated reagents are employed) to track acyl chloride consumption and intermediate formation .
Q. What are the challenges in maintaining the stability of this compound under varying reaction conditions, and how can they be mitigated?
Methodological Answer:
- Hydrolysis Sensitivity : The compound rapidly hydrolyzes in aqueous or humid environments. Use rigorously dried solvents (e.g., molecular sieves in THF) and maintain inert atmospheres during reactions .
- Thermal Decomposition : Above 150°C, decomposition may occur. Optimize reaction temperatures via differential thermal analysis (DTA) and employ short reaction times under microwave-assisted conditions when possible .
- Catalyst Compatibility : In metal-catalyzed reactions, pre-dry catalysts (e.g., Pd/C) at 120°C to remove adsorbed moisture, which can deactivate the catalyst or hydrolyze the dichloride .
Q. How does the reactivity of this compound compare to its structural isomers (e.g., 2,6-Pyridinedicarbonyl dichloride) in nucleophilic substitution reactions?
Methodological Answer:
- Steric and Electronic Effects : The 3,4-substitution pattern introduces steric hindrance near the nitrogen atom, reducing nucleophilic attack rates compared to the 2,6-isomer. Kinetic studies using Hammett plots reveal slower reaction rates with amines (e.g., benzylamine) in polar aprotic solvents .
- Regioselectivity : The 3,4-isomer favors mono-substitution at the less hindered 4-position, confirmed by NMR integration of reaction mixtures .
Q. What strategies are effective in scaling up reactions involving this compound while minimizing hazards?
Methodological Answer:
- Continuous Flow Systems : Reduce exposure risks by automating reagent mixing and quenching in closed systems. Use corrosion-resistant materials (e.g., Hastelloy reactors) .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress and detect unreacted dichloride .
- Waste Management : Hydrolyze residual dichloride with ice-cold aqueous NaOH (2M) in a controlled manner to neutralize HCl gas emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
